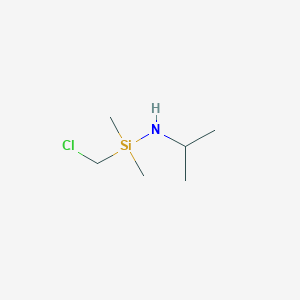![molecular formula C18H34O4 B12559324 3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) CAS No. 162366-56-5](/img/structure/B12559324.png)
3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) is a chemical compound characterized by its unique structure, which includes two oxetane rings connected by a hexane chain with oxymethylene linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) typically involves the reaction of hexane-1,6-diol with oxetane derivatives under specific conditions. One common method includes the use of acid catalysis to facilitate the formation of the oxymethylene linkages . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of phase transfer catalysis (PTC) can also be employed to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane rings, using reagents like sodium hydroxide or other strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers with unique mechanical properties.
Biology: Potential use in the development of biocompatible materials for medical applications.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) involves its ability to undergo polymerization, forming long chains that contribute to its mechanical strength and stability. The oxetane rings play a crucial role in the cross-linking process, enhancing the material’s durability and resistance to environmental factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
- 1,6-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamido)hexane
- 1,6-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]hexane
Uniqueness
Compared to similar compounds, 3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) stands out due to its unique oxetane rings, which provide enhanced cross-linking capabilities and mechanical properties. This makes it particularly valuable in applications requiring high durability and stability .
Propriétés
Numéro CAS |
162366-56-5 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
3-ethyl-3-[6-[(3-ethyloxetan-3-yl)methoxy]hexoxymethyl]oxetane |
InChI |
InChI=1S/C18H34O4/c1-3-17(13-21-14-17)11-19-9-7-5-6-8-10-20-12-18(4-2)15-22-16-18/h3-16H2,1-2H3 |
Clé InChI |
GBDPVIKGIRHANI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COCCCCCCOCC2(COC2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
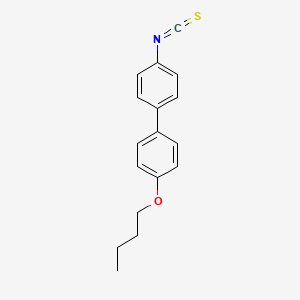
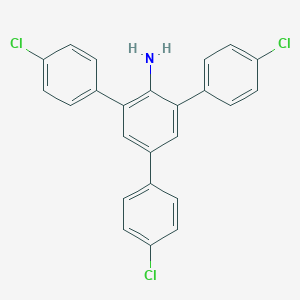
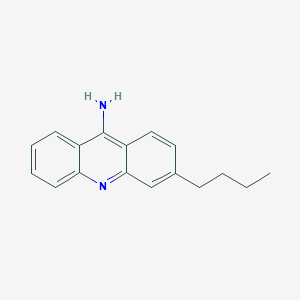


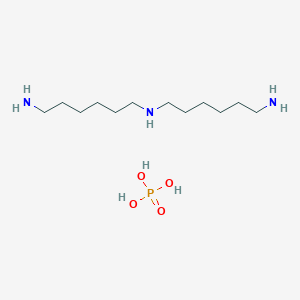
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
